Methyl (2-oxo-2-phenylethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-oxo-2-phenylethyl)phenylphosphinate is an organic compound with a complex structure that includes a phosphinate group, a phenyl ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-oxo-2-phenylethyl)phenylphosphinate typically involves the reaction of phenylglyoxylic acid with methyl phenylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-2-phenylethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Methyl (2-oxo-2-phenylethyl)phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2-oxo-2-phenylethyl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in redox reactions, influencing the oxidation state of other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxo-2-phenylethyl)pyridinium chloride
- Methyl (2-oxo-2-phenylethyl)pyridinium bromide
- Methyl phenylglyoxylate
Uniqueness
Methyl (2-oxo-2-phenylethyl)phenylphosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Properties
CAS No. |
51104-33-7 |
---|---|
Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
2-[methoxy(phenyl)phosphoryl]-1-phenylethanone |
InChI |
InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
SYLNHCDEGUOYDB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.